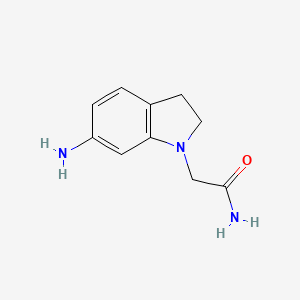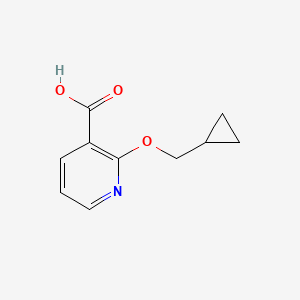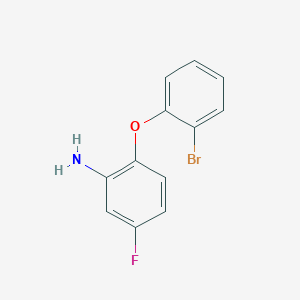![molecular formula C11H15NO2 B3074378 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-85-8](/img/structure/B3074378.png)
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Vue d'ensemble
Description
Eugenol, also known as 2-Methoxy-4-(prop-2-en-1-yl)phenol, is a natural phenolic phytochemical . It appears as a clear colorless pale yellow or amber-colored liquid with the odor of cloves and a spicy pungent taste .
Molecular Structure Analysis
The molecular formula of Eugenol is C10H12O2 . Its molecular weight is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 .Physical And Chemical Properties Analysis
Eugenol has a boiling point of 526.65 K . The enthalpy of vaporization is 60.7 kJ/mol at 374 K . Other physical and chemical properties such as heat capacity, entropy, dipole moment, mean linear polarizability, anisotropic polarizability, first-order hyperpolarizability, and second-order hyperpolarizability have been calculated using quantum chemical calculations .Applications De Recherche Scientifique
Physico-Chemical Properties and Quantum Chemical Calculation
Eugenol’s physico-chemical properties play an important role in determining its toxicity . Theoretical quantum chemical calculations of Eugenol have been performed using Gaussian 09, RevisionA.01, software package . The DFT/B3LYP/6-311G (d, p) basis was used to perform geometric optimization and vibrational frequency determination of the molecule . The statistical thermochemical calculations of the molecule were done at DFT/B3LYP/6-311G (d, p) basis set to calculate the standard thermodynamic functions: heat capacity (CV), entropy (S) and Enthalpy (E) .
Non-Linear Optical (NLO) Properties
The DFT/B3LYP/6-311G (d, p) basis set was used to calculate various NLO properties like dipole moment (μ), mean linear polarizability (α), anisotropic polarizability (Δα), first order hyperpolarizability (β), second order hyperpolarizability (γ) in terms of x, y, z components for Eugenol .
UV-Visible Absorption Spectra and Electronic Transitions
UV-Visible absorption spectra, ECD spectra, electronic transitions, vertical excitation energies and oscillator strengths of Eugenol were computed by Time Dependent DFT (TD-DFT) method using the same basis set .
Neuroprotective Effects
Eugenol has been shown to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 Pathway . It decreased MPTP-induced behavioral impairments in rotarod, pole, and gait tests . It also ameliorated dopamine depletion in the striatum and inflammatory marker elevation in primary cultured neurons .
Anti-Inflammatory Properties
Eugenol has anti-inflammatory properties in several inflammatory disease models . It inhibited STAT3 activity and expression of neuroinflammatory proteins, including ionized calcium binding adaptor molecule 1 (Iba1), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) in 1-methyl-4-phenylpyridinium (MPP +; 0.5 mM)-treated primary cultured cells .
Antioxidant Activity
Research has been conducted to determine the characteristics and activity of Eugenol as an antioxidant .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol primarily targets the STAT3 (Signal Transducer and Activator of Transcription 3) protein. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, apoptosis, and immune response .
Mode of Action
The compound binds strongly to STAT3 through a direct molecular interaction with the hydroxyl residue in the core fragment of STAT3. This binding inhibits the activation of STAT3, preventing it from translocating to the nucleus and initiating the transcription of target genes .
Biochemical Pathways
By inhibiting STAT3 activation, 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol affects several downstream pathways:
- Inflammatory Pathways : Reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .
- Cell Proliferation Pathways : Inhibits the expression of genes involved in cell proliferation, thereby potentially reducing tumor growth .
Result of Action
At the molecular level, the inhibition of STAT3 leads to reduced transcription of genes involved in inflammation and cell proliferation. At the cellular level, this results in decreased inflammatory responses and potentially reduced tumor growth .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol:
Understanding these factors is crucial for optimizing the compound’s therapeutic use and ensuring its stability and efficacy in different environments.
Propriétés
IUPAC Name |
2-methoxy-4-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2/h3-5,7,12-13H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTHFMDVISNDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B3074297.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074311.png)


![2-Methoxy-6-({[4-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3074347.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![2-{[(2-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074360.png)

![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)
![4-[(Butylamino)methyl]-2-ethoxyphenol](/img/structure/B3074398.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)